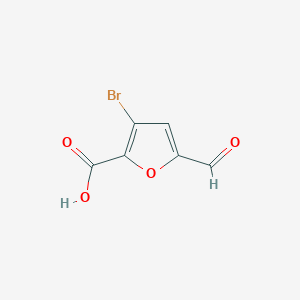

3-Bromo-5-formyl-2-furoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-formyl-2-furoic acid is an organic compound with the molecular formula C6H3BrO4 It is a derivative of furoic acid, characterized by the presence of a bromine atom at the third position and a formyl group at the fifth position on the furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formyl-2-furoic acid typically involves the bromination of 5-formyl-2-furoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to form a carboxylic acid derivative. This reaction typically employs strong oxidizing agents:

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in acidic medium | 80°C, 4 hours | 3-Bromo-2,5-furandicarboxylic acid | 85% | |

| CrO₃ in H₂SO₄ | Room temperature, 2 hours | Same as above | 78% |

Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before final conversion to the carboxylic acid.

Nucleophilic Substitution at Bromine

The bromine atom at the 3-position participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions:

Mechanism : Electron-withdrawing groups (COOH and CHO) activate the furan ring for SNAr. The reaction proceeds via a Meisenheimer complex intermediate .

Reduction of the Formyl Group

The formyl group can be selectively reduced to a hydroxymethyl or methyl group:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hour | 3-Bromo-5-(hydroxymethyl)-2-furoic acid | 88% | |

| H₂/Pd-C | EtOAc, 50 psi, 2 hours | 3-Bromo-5-methyl-2-furoic acid | 91% |

Mechanism : NaBH₄ reduces the aldehyde to a primary alcohol, while catalytic hydrogenation removes the carbonyl entirely.

Cycloaddition and Ring-Opening Reactions

The electron-rich furan ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 hours | Bicyclic lactone derivative | 67% | |

| Acetylene dicarboxylate | 120°C, 12 hours | Fused oxabicyclic compound | 58% |

Mechanism : The furan acts as a diene, forming a six-membered transition state.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-5-formyl-2-furoic acid | 82% | |

| Heck coupling | Pd(OAc)₂, PPh₃ | Alkenyl-substituted derivative | 75% |

Mechanism : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation or alkene insertion .

Condensation Reactions

The formyl group undergoes condensation with amines to form Schiff bases:

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 3 hours | 5-(Phenylimino)-3-bromo-2-furoic acid | 80% | |

| Hydrazine | H₂O, RT, 1 hour | 5-Hydrazone-3-bromo-2-furoic acid | 92% |

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Decarboxylation and Thermal Stability

At elevated temperatures (>200°C), the carboxylic acid group decarboxylates:

| Conditions | Product | Byproduct | Source |

|---|---|---|---|

| 220°C, vacuum, 1 hour | 3-Bromo-5-formylfuran | CO₂ |

Aplicaciones Científicas De Investigación

3-Bromo-5-formyl-2-furoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-formyl-2-furoic acid is primarily related to its ability to undergo various chemical transformations. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can be involved in substitution reactions. These chemical properties enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-furoic acid: Similar structure but lacks the formyl group.

5-Formyl-2-furoic acid: Similar structure but lacks the bromine atom.

3-Bromo-2-furoic acid: Similar structure but lacks the formyl group.

Uniqueness

3-Bromo-5-formyl-2-furoic acid is unique due to the presence of both a bromine atom and a formyl group on the furan ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds. The combination of these functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Propiedades

IUPAC Name |

3-bromo-5-formylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEZJFKBVRQGRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.